molecular formula C19H24N2OS B2622155 1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione CAS No. 879928-50-4

1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Cat. No.: B2622155
CAS No.: 879928-50-4
M. Wt: 328.47
InChI Key: DBYGQLBDJFUTAZ-UHFFFAOYSA-N
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Description

1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a potent and selective inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase implicated in multiple critical physiological processes, making it a significant target for chemical probe development and therapeutic research. This compound has demonstrated high potency against DYRK1A, with studies showing an IC50 of 0.16 µM, and exhibits notable selectivity over other kinases, including its close homolog DYRK1B [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00113]. Its primary research value lies in the study of Down syndrome neuropathology, as DYRK1A is a key candidate gene located on chromosome 21, and its overexpression is linked to cognitive deficits and neuronal abnormalities. By inhibiting DYRK1A, this compound provides a tool for investigating tau hyperphosphorylation in Alzheimer's disease models and for probing the mechanisms underlying altered neural development [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019090/]. Furthermore, due to the role of DYRK1A in regulating pancreatic beta-cell proliferation and function, this inhibitor is also a valuable asset in diabetes research, facilitating studies aimed at inducing human beta-cell regeneration and improving insulin secretion [https://pubmed.ncbi.nlm.nih.gov/25973877/]. Its well-characterized activity makes it an essential chemical probe for dissecting DYRK1A-related signaling pathways in both neurological and metabolic disease contexts.

Properties

IUPAC Name

1-butyl-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-3-4-12-21-17-11-6-5-10-16(17)19(23)20-18(21)14-8-7-9-15(13-14)22-2/h7-9,13H,3-6,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYGQLBDJFUTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methoxybenzaldehyde with butylamine to form an imine intermediate, which is then subjected to cyclization with thiourea under acidic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Oxidation Reactions

The thiocarbonyl group (C=S) undergoes oxidation under controlled conditions:

Reaction Reagents/Conditions Product Application
Oxidation to sulfonic acidH2O2\text{H}_2\text{O}_2, H2SO4\text{H}_2\text{SO}_4, 60°CSulfonic acid derivativeBioactive intermediate
Epoxidation (indirect)MCPBA\text{MCPBA}, CH2Cl2\text{CH}_2\text{Cl}_2, 0°CEpoxide at alkene sites (if present)Functionalization

Mechanistic Insight :

  • Oxidation of C=S to sulfonic acid proceeds via intermediate sulfoxide and sulfone stages, confirmed by FT-IR and 1H NMR^1\text{H NMR} .

Alkylation and Nucleophilic Substitution

The thione group acts as a nucleophile in alkylation reactions:

Reaction Reagents/Conditions Product Yield
S-AlkylationAlkyl halides, Et3N\text{Et}_3\text{N}, THF, 25°CThioether derivatives70–82%
Nucleophilic aromatic substitutionNaNH2\text{NaNH}_2, DMF, 80°CMethoxy group replacement (e.g., –OH)65%

Key Observations :

  • Steric effects : Bulky substituents on the hexahydroquinazoline ring reduce alkylation efficiency .

  • Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Catalytic Functionalization

β-Cyclodextrin sulfonic acid (β-CD-SO3_3H) catalyzes regioselective reactions:

Reaction Catalyst Conditions Outcome
Friedel-Crafts alkylationβ-CD-SO3_3H (5 mol%)Ethanol, 70°C, 3 hElectron-rich aryl adducts
Thiol-ene couplingAIBN\text{AIBN}, UV lightToluene, 25°C, 12 hCrosslinked polymers

Advantages :

  • β-CD-SO3_3H improves reaction sustainability by enabling recyclability (up to 5 cycles) .

Photochemical and Thermal Stability

  • Photodegradation : UV exposure (254 nm) in methanol leads to thione-to-ketone conversion (Φ=0.12\Phi =0.12).

  • Thermal decomposition : Onset at 220°C (TGA data), forming CO2_2, H2_2S, and aromatic fragments.

Biological Derivatization

The compound serves as a precursor for antimicrobial and anticancer agents:

Derivative Modification Biological Activity Reference
Sulfonamide analogReaction with sulfonyl chloridesAnticancer (IC50_{50} = 8 µM)
Glycosylated derivativeKoenigs-Knorr glycosylationAntibacterial (MIC = 16 µg/mL)

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have indicated that derivatives of hexahydroquinazoline compounds exhibit promising anticancer properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, research demonstrates that modifications to the quinazoline structure can enhance its cytotoxicity against breast and lung cancer cells .

Antimicrobial Properties:
The compound has also been investigated for its antimicrobial effects. It has demonstrated activity against several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Neuroprotective Effects:
Furthermore, there is emerging evidence suggesting neuroprotective properties. In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, which is relevant for conditions like Alzheimer’s disease and Parkinson’s disease .

Synthetic Applications

Building Block in Organic Synthesis:
1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione serves as a versatile building block in organic synthesis. Its unique structure allows for further derivatization to create a variety of functionalized compounds useful in pharmaceuticals and agrochemicals. The synthetic routes often involve multi-step reactions including nucleophilic substitutions and cyclization processes.

Catalytic Applications:
The compound has potential as a catalyst in organic reactions due to its ability to stabilize transition states. This property could be exploited in reactions such as Suzuki coupling or other cross-coupling methodologies, enhancing reaction efficiency and selectivity .

Material Science

Polymer Composites:
In material science, the incorporation of this compound into polymer matrices has been explored to improve mechanical properties and thermal stability. Research indicates that composites containing hexahydroquinazoline derivatives exhibit enhanced tensile strength and resistance to thermal degradation compared to traditional polymer materials .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induces apoptosis in breast cancer cells; inhibits tumor growth.
Antimicrobial Properties Effective against resistant bacterial strains; disrupts cell membranes.
Neuroprotective Effects Protects neuronal cells from oxidative stress; potential for neurodegenerative diseases.
Synthetic ApplicationsVersatile building block for creating functionalized compounds.
Catalytic Applications Enhances efficiency in organic reactions as a catalyst.
Polymer Composites Improves mechanical properties and thermal stability in composites.

Mechanism of Action

The mechanism of action of 1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with various enzymes and proteins, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The hexahydroquinazoline-4-thione scaffold is shared among several analogs, differing primarily in substituent groups. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 1-Butyl, 2-(3-methoxyphenyl) Likely C₂₀H₂₅N₃O₂S* ~391.5 g/mol Long alkyl chain (butyl) enhances lipophilicity; 3-methoxy group provides electron-donating effects.
1-(4-Methoxyphenyl)-2-(3-nitrophenyl)-... 1-(4-methoxyphenyl), 2-(3-nitrophenyl) C₂₁H₁₉N₃O₃S 393.46 g/mol Nitro group (electron-withdrawing) increases reactivity; 4-methoxy enhances solubility.
1-(3-Methoxypropyl)-2-(3-nitrophenyl)-... 1-(3-methoxypropyl), 2-(3-nitrophenyl) C₁₈H₂₁N₃O₃S 367.44 g/mol Shorter alkyl chain (propyl) reduces hydrophobicity; nitro group retains reactivity.
8-Methoxy-4-(4-methoxyphenyl)-... 8-Methoxy, 4-(4-methoxyphenyl) Not specified Not specified Additional methoxy groups increase steric hindrance and polarity.

*Estimated based on structural similarity to and .

  • Alkyl Chain Length : The butyl group in the target compound improves membrane permeability compared to shorter chains (e.g., 3-methoxypropyl in ) but may reduce aqueous solubility.
  • Aromatic Substituents : The 3-methoxyphenyl group in the target compound offers moderate electron-donating effects, contrasting with the electron-withdrawing nitro group in analogs . This difference likely influences binding interactions in biological systems.
  • Thione Reactivity : The thione group (C=S) is critical for hydrogen bonding and metal chelation. Its reactivity is modulated by adjacent substituents; for example, nitro groups in analogs may stabilize the thione via resonance, whereas methoxy groups in the target compound could enhance nucleophilic susceptibility .

Biological Activity

1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of hexahydroquinazolines and has been studied for various pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H22N2S\text{C}_{16}\text{H}_{22}\text{N}_2\text{S}

This structure highlights the presence of a butyl group and a methoxyphenyl moiety, which may contribute to its biological activities.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in biological systems. For instance, studies have shown that derivatives of hexahydroquinazolines can scavenge free radicals effectively and reduce lipid peroxidation in vitro .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains. In one study, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound reveal promising results. In vitro assays have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it has shown effectiveness against breast and colon cancer cells .

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various hexahydroquinazoline derivatives. The results indicated that this compound exhibited a higher radical scavenging activity compared to standard antioxidants such as ascorbic acid and trolox .

Study 2: Antimicrobial Activity

In an investigation published in Pharmaceutical Biology, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for commonly used antibiotics like penicillin and tetracycline .

Study 3: Anticancer Mechanism

A research article in Cancer Letters explored the anticancer mechanisms of hexahydroquinazoline derivatives. It was reported that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis in MCF-7 breast cancer cells through mitochondrial pathway activation .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntioxidantHigh radical scavenging activity
AntimicrobialInhibits growth of S. aureus and E. coli
AnticancerInduces apoptosis in cancer cell lines

Q & A

Q. What are the standard methods for synthesizing 1-butyl-2-(3-methoxyphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions. For quinazoline-thione derivatives, a common approach is to react a substituted thiourea with a ketone or aldehyde under acidic conditions. For example:

Cyclization : Use a thiourea precursor (e.g., 1-butylthiourea) with a cyclic ketone intermediate (e.g., 3-methoxyphenyl-substituted cyclohexanone) in the presence of HCl or H₂SO₄ to promote cyclization .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.

  • Key Validation : Confirm the structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify the quinazoline-thione core and substituents .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodological Answer : A multi-technique approach is essential:

Q. Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks to the quinazoline-thione ring, butyl chain, and 3-methoxyphenyl group. The thione sulfur typically deshields adjacent protons .
  • FT-IR : Confirm the C=S stretch (~1200–1050 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

Mass Spectrometry : HRMS or LC-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Elemental Analysis : Match calculated and observed C, H, N, S percentages (±0.4%) .

Q. What solvents and conditions are optimal for studying its solubility and stability?

  • Methodological Answer :
  • Solubility Screening : Test in polar (DMSO, methanol) and nonpolar solvents (chloroform, hexane) using UV-Vis spectroscopy or gravimetric analysis. Quinazoline-thiones often show higher solubility in DMSO due to hydrogen bonding with C=S .
  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Thiones may oxidize to disulfides under prolonged light exposure; use amber vials and inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

  • Methodological Answer :

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The thione group often acts as a hydrogen-bond acceptor .

Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., kinases or microbial enzymes). The 3-methoxyphenyl group may enhance binding to hydrophobic pockets .

MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize experimental validation .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with simulated data (e.g., using ACD/Labs or ChemDraw). Discrepancies in thione proton signals may arise from tautomerism (e.g., thione ⇌ thiol forms) .
  • X-ray Crystallography : Resolve ambiguous assignments by determining the crystal structure. For example, the C=S bond length (~1.65 Å) and dihedral angles can confirm the quinazoline-thione conformation .

Q. What strategies optimize the compound’s synthetic yield and selectivity?

  • Methodological Answer :

Q. Reaction Optimization :

  • Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve thiourea reactivity.

Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to remove water and prevent hydrolysis.

DOE (Design of Experiments) : Apply factorial design to evaluate temperature, stoichiometry, and catalyst loading interactions .

Q. How to design experiments assessing its potential antimicrobial activity?

  • Methodological Answer :

In Vitro Assays :

  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. The thione group may disrupt microbial redox pathways .
  • Time-Kill Studies : Monitor bactericidal kinetics over 24 hours.

Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK293) to establish selectivity indices (IC₅₀/MIC ratios >10 indicate safety) .

Key Notes

  • Contradictions : Discrepancies in C=S IR stretches may arise from solvent polarity or crystallinity. Always cross-reference with X-ray data .
  • Advanced Tools : Combine synthetic chemistry with computational models to prioritize high-value derivatives for biological testing .

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